molecular formula C9H16O B1651756 Cyclooct-4-en-1-ylmethanol CAS No. 13366-81-9

Cyclooct-4-en-1-ylmethanol

Cat. No.: B1651756
CAS No.: 13366-81-9
M. Wt: 140.22 g/mol
InChI Key: UOZVYEMGCKZCNC-UHFFFAOYSA-N
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Description

Cyclooct-4-en-1-ylmethanol is an organic compound with the molecular formula C₉H₁₆O. It is characterized by a cyclooctene ring with a methanol group attached to the fourth carbon. This compound is known for its versatility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooct-4-en-1-ylmethanol can be synthesized through several methods. One common approach involves the reduction of cyclooct-4-en-1-one using sodium borohydride (NaBH₄) in methanol. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of cyclooctadiene. This process uses a palladium catalyst under high pressure and temperature to achieve high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: Cyclooct-4-en-1-ylmethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to cyclooct-4-en-1-one using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: Further reduction can convert it to cyclooctanol using lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl₂).

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: SOCl₂ in the presence of pyridine.

Major Products:

    Oxidation: Cyclooct-4-en-1-one.

    Reduction: Cyclooctanol.

    Substitution: Cyclooct-4-en-1-yl chloride.

Scientific Research Applications

Cyclooct-4-en-1-ylmethanol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for bioactive molecules and pharmaceuticals.

    Medicine: Research explores its potential in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclooct-4-en-1-ylmethanol involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    Cyclooctanol: A saturated alcohol with similar reactivity in reduction and substitution reactions.

    Cyclooct-4-en-1-one: An oxidized form with applications in different synthetic pathways.

Cyclooct-4-en-1-ylmethanol stands out for its versatility and potential in various fields of research and industry, making it a valuable compound for further exploration and application.

Properties

IUPAC Name

cyclooct-4-en-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-8-9-6-4-2-1-3-5-7-9/h1-2,9-10H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZVYEMGCKZCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338424
Record name 4-Cyclooctene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13366-81-9
Record name 4-Cyclooctene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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